molecular formula C8H7NO3 B11917451 Ethyl 2-ethynyloxazole-5-carboxylate

Ethyl 2-ethynyloxazole-5-carboxylate

Cat. No.: B11917451
M. Wt: 165.15 g/mol
InChI Key: GFGYTEXOZKMWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethynyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C8H7NO3 It features an oxazole ring substituted with an ethynyl group at the 2-position and an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethynyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products:

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Ethyl-substituted oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethynyloxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethynyloxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the oxazole ring can engage in aromatic stacking and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

    Ethyl 2-aminothiazole-5-carboxylate: Similar in structure but contains a thiazole ring instead of an oxazole ring.

    Ethyl 2-aminothiazole-5-carboxylate: Contains an amino group instead of an ethynyl group.

Uniqueness: Ethyl 2-ethynyloxazole-5-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

ethyl 2-ethynyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C8H7NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3

InChI Key

GFGYTEXOZKMWDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.